CPI-1205

説明

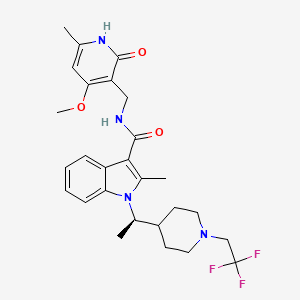

CPI-1205, also known as Lirametostat, is a potent, reversible, cofactor-competitive small molecule inhibitor of the histone lysine methyltransferase EZH2 (Enhancer of Zeste Homolog 2). This enzyme is a key component of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing through the methylation of histone H3 at lysine 27 (H3K27me). This compound has shown potential antineoplastic activity, particularly in cancers with aberrant EZH2 activity .

科学的研究の応用

CPI-1205 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of EZH2 in gene silencing and chromatin remodeling.

Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.

Medicine: Explored as a potential therapeutic agent for cancers with aberrant EZH2 activity, including prostate cancer and non-Hodgkin’s lymphoma

作用機序

CPI-1205は、EZH2の活性を選択的に阻害することで効果を発揮します。EZH2は、リシン27(H3K27me)でヒストンH3をメチル化するPRC2複合体の触媒サブユニットです。このメチル化は、細胞周期の調節、分化、アポトーシスに関与する標的遺伝子の転写抑制につながります。 EZH2を阻害することにより、this compoundはH3K27meの形成を防ぎ、腫瘍の増殖を抑制し、細胞死を誘導する遺伝子の発現を促進します .

将来の方向性

生化学分析

Biochemical Properties

CPI-1205 plays a crucial role in biochemical reactions by inhibiting the activity of the enzyme EZH2, which is a component of the polycomb repressive complex 2 (PRC2). EZH2 is responsible for the methylation of lysine 27 on histone H3 (H3K27me3), a modification that leads to transcriptional repression of target genes. By inhibiting EZH2, this compound prevents the methylation of H3K27, thereby altering gene expression patterns associated with cancer pathways . This inhibition is achieved through competition with the cofactor S-adenosylmethionine (SAM), which is required for the methyltransferase activity of EZH2 .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. In cancer cells, particularly those with overexpression or mutations in EZH2, this compound inhibits cell proliferation and induces apoptosis. This compound has shown robust antitumor effects in preclinical models, including prostate cancer and B-cell lymphomas . This compound influences cell signaling pathways by modulating the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Additionally, it affects cellular metabolism by altering the expression of metabolic genes and pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of EZH2, both in its wild-type and mutated forms. By binding to the active site of EZH2, this compound competes with SAM, thereby preventing the methylation of H3K27 . This inhibition leads to a decrease in H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and the suppression of oncogenic pathways . The compound’s selectivity for EZH2 over other histone methyltransferases ensures targeted therapeutic effects with minimal off-target activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and retains its inhibitory activity over extended periods . Long-term studies have shown that this compound maintains its antitumor effects and continues to inhibit EZH2 activity in both in vitro and in vivo models . The degradation of this compound and its metabolites over time can influence its efficacy, necessitating careful monitoring and dosage adjustments in prolonged treatments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has been administered at various doses to evaluate its therapeutic window and potential toxic effects . At lower doses, this compound effectively inhibits EZH2 activity and suppresses tumor growth without significant adverse effects . At higher doses, the compound can cause toxicity, including weight loss, gastrointestinal disturbances, and hematological abnormalities . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with EZH2 and the subsequent modulation of gene expression . The inhibition of EZH2 by this compound affects the methylation status of histone proteins, leading to changes in chromatin structure and gene expression . This compound also influences metabolic flux by altering the expression of genes involved in cellular metabolism, including those regulating glycolysis, oxidative phosphorylation, and lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound exhibits good oral bioavailability and is efficiently absorbed into the bloodstream . Once inside the cells, this compound interacts with transporters and binding proteins that facilitate its distribution to target sites, including the nucleus where EZH2 is localized . The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

This compound primarily localizes to the nucleus, where it exerts its inhibitory effects on EZH2 . The compound’s subcellular localization is facilitated by its ability to cross the nuclear membrane and interact with nuclear proteins . Post-translational modifications and targeting signals may also play a role in directing this compound to specific nuclear compartments . The localization of this compound to the nucleus is essential for its activity, as it allows the compound to effectively inhibit EZH2 and modulate gene expression.

準備方法

The synthesis of CPI-1205 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.

Introduction of functional groups: Specific functional groups are introduced to enhance the compound’s activity and selectivity towards EZH2.

Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity.

Industrial production methods for this compound involve scaling up the synthetic route while ensuring consistency and quality. This includes optimizing reaction conditions, using high-purity reagents, and implementing stringent quality control measures.

化学反応の分析

CPI-1205は、以下を含むいくつかの種類の化学反応を受けます。

酸化: this compoundは、特定の条件下で酸化されて酸化誘導体になります。

還元: 化合物は、還元されて還元誘導体になり、異なる生物活性を示す可能性があります。

置換: this compoundは、特定の官能基を他の官能基で置き換える置換反応を受け、その活性と選択性を変更することができます。

これらの反応で使用される一般的な試薬と条件には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応を促進するさまざまな触媒が含まれます。 これらの反応によって形成される主要な生成物は、通常、官能基が修飾されたthis compoundの誘導体です .

4. 科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

化学: EZH2が遺伝子サイレンシングとクロマチンリモデリングで果たす役割を研究するためのツール化合物として使用されます。

生物学: 増殖、分化、アポトーシスなどの細胞プロセスに対する影響が調査されています。

類似化合物との比較

CPI-1205は、以下のような他のEZH2阻害剤と比較されます。

タゼメトスタット: 作用機序は似ていますが、薬物動態が異なるEZH2阻害剤です。

GSK126: 抗腫瘍活性は中等度で、選択性プロファイルが異なるEZH2阻害剤です。

PF-06821497: 前臨床で有望な結果を示す、新しいEZH2阻害剤です。

This compoundは、EZH1よりもEZH2に対する高い選択性と、前臨床モデルにおける強力な抗腫瘍効果が特徴です。 他のEZH2阻害剤と比較して、細胞活性が高く、経口バイオアベイラビリティが良いことが示されています .

特性

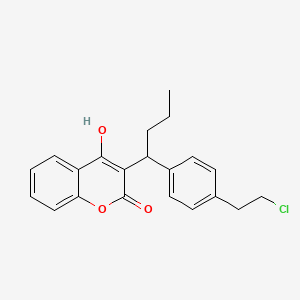

IUPAC Name |

N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33F3N4O3/c1-16-13-23(37-4)21(25(35)32-16)14-31-26(36)24-18(3)34(22-8-6-5-7-20(22)24)17(2)19-9-11-33(12-10-19)15-27(28,29)30/h5-8,13,17,19H,9-12,14-15H2,1-4H3,(H,31,36)(H,32,35)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPODOLXTMDHLLC-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCN(CC4)CC(F)(F)F)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCN(CC4)CC(F)(F)F)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621862-70-1 | |

| Record name | CPI-1205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621862701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CPI-1205 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIRAMETOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/455J2479FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one](/img/structure/B606710.png)

![N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B606714.png)

![(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone](/img/structure/B606729.png)

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)